molecular formula C10H12N2O3 B13827748 Salicylic acid, 4-isopropylidenehydrazino-

Salicylic acid, 4-isopropylidenehydrazino-

Cat. No.: B13827748
M. Wt: 208.21 g/mol
InChI Key: DNKDTEUUIZIUCD-UHFFFAOYSA-N
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Description

Salicylic acid, 4-isopropylidenehydrazino- is a chemical compound with the molecular formula C10H12N2O3 It is a derivative of salicylic acid, which is widely known for its applications in medicine and skincare

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of salicylic acid, 4-isopropylidenehydrazino- typically involves the reaction of salicylic acid with isopropylidenehydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Salicylic acid, 4-isopropylidenehydrazino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Salicylic acid, 4-isopropylidenehydrazino- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of salicylic acid, 4-isopropylidenehydrazino- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: A well-known compound with similar anti-inflammatory properties.

    Acetylsalicylic Acid (Aspirin): A derivative of salicylic acid with enhanced therapeutic effects.

    Methyl Salicylate: Another derivative used in topical analgesics.

Uniqueness

Salicylic acid, 4-isopropylidenehydrazino- is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its hydrazino group differentiates it from other salicylic acid derivatives, providing unique reactivity and biological activity.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-hydroxy-4-(2-propan-2-ylidenehydrazinyl)benzoic acid

InChI

InChI=1S/C10H12N2O3/c1-6(2)11-12-7-3-4-8(10(14)15)9(13)5-7/h3-5,12-13H,1-2H3,(H,14,15)

InChI Key

DNKDTEUUIZIUCD-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC(=C(C=C1)C(=O)O)O)C

Origin of Product

United States

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